An In-depth Technical Guide to the Chemical Properties of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on providing structured data and actionable experimental insights.
Core Chemical Properties
2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid is a heterocyclic compound featuring a tetrahydrocarbazole scaffold, which is a prominent structural motif in many biologically active molecules.[1] The presence of a carboxylic acid group at the 6-position provides a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of a diverse range of derivatives.
Physicochemical Data
A summary of the key physicochemical properties of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is presented in the table below. The data is compiled from computed and experimental sources to provide a comprehensive profile of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | PubChem[2] |
| Molecular Weight | 215.25 g/mol | PubChem[2] |
| CAS Number | 36729-27-8 | PubChem[2] |
| IUPAC Name | 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | PubChem[2] |
| Canonical SMILES | C1CC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O | PubChem[2] |
| Solubility | >32.3 µg/mL (at pH 7.4) | PubChem (Experimental)[2] |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[2] |
| Rotatable Bond Count | 1 | PubChem (Computed)[2] |
| Topological Polar Surface Area | 59.4 Ų | PubChem (Computed)[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Appearance | Solid (form not specified) | Sigma-Aldrich[3] |
Synthesis and Experimental Protocols
The primary synthetic route to the 2,3,4,9-tetrahydro-1H-carbazole scaffold is the Fischer indole synthesis.[4][5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. For the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, the logical starting materials are 4-hydrazinobenzoic acid and cyclohexanone.
Experimental Protocol: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic Acid (Adapted)
Materials:
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4-Hydrazinobenzoic acid hydrochloride
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Cyclohexanone
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Glacial acetic acid
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Ethanol (for recrystallization)
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Deionized water
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Ice
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydrazinobenzoic acid hydrochloride (1 equivalent) in glacial acetic acid.
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Heat the mixture to reflux.
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Slowly add cyclohexanone (1.1 equivalents) dropwise to the refluxing solution over a period of 30 minutes.
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Continue to reflux the reaction mixture for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the cooled reaction mixture into a beaker containing ice-cold water with constant stirring.
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A precipitate of the crude product should form. Collect the solid by vacuum filtration.
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Wash the crude product with copious amounts of cold water to remove any residual acetic acid.
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Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.
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Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, O-H).
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[9]
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the proposed Fischer indole synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid.
Potential Biological Activities and Signaling Pathways
The tetrahydrocarbazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
CRTH2 Receptor Antagonism
Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[10][11] CRTH2 is a G-protein coupled receptor (GPCR) that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. Its activation by the ligand prostaglandin D2 (PGD2) is implicated in the pathogenesis of allergic inflammatory diseases such as asthma and allergic rhinitis.
Antagonism of the CRTH2 receptor by compounds derived from 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid could therefore represent a promising therapeutic strategy for these conditions.
Visualizing the CRTH2 Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the CRTH2 receptor and the proposed point of intervention for a 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid-based antagonist.
Conclusion
2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid is a valuable chemical entity with a versatile scaffold amenable to a wide range of chemical modifications. Its synthesis, primarily through the Fischer indole reaction, provides a basis for the development of novel derivatives. The potential for these derivatives to act as antagonists of the CRTH2 receptor highlights a promising avenue for the discovery of new therapeutics for allergic and inflammatory diseases. Further research into the specific synthesis and biological evaluation of derivatives of this core structure is warranted to fully explore its therapeutic potential.
References
- 1. wjarr.com [wjarr.com]
- 2. 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | C13H13NO2 | CID 729801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. acgpubs.org [acgpubs.org]
- 5. scribd.com [scribd.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Separation of 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists - Google Patents [patents.google.com]
- 11. WO2006070325A2 - 2,3,4,9-tetrahydro-1h-carbazole derivatives as crth2 receptor antagonists - Google Patents [patents.google.com]
